Isopimaric acid is a natural product found in Boesenbergia rotunda, Picea obovata, and other organisms with data available.
Isopimaric acid
CAS No.: 5835-26-7
Cat. No.: VC21355081
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5835-26-7 |
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Molecular Formula | C20H30O2 |
Molecular Weight | 302.5 g/mol |
IUPAC Name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
Standard InChI | InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 |
Standard InChI Key | MXYATHGRPJZBNA-KRFUXDQASA-N |
Isomeric SMILES | C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C |
SMILES | CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Canonical SMILES | CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Melting Point | 162 - 164 °C |
Physical and Chemical Properties
Isopimaric acid presents as a white solid at room temperature with distinct physicochemical properties. The compound has a melting point of approximately 160°C and possesses specific optical activity with an [α]D16 value of -3.6° when dissolved in a 1:1 mixture of alcohol and chloroform at a concentration of 10.4% .
Physical Properties
The physical characteristics of isopimaric acid are summarized in the following table:
Property | Value |
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Physical state | Solid |
Color | White |
Melting point | 160°C |
Boiling point | 383.47°C (estimated) |
Density | 1.0434 g/cm³ (estimated) |
Refractive index | 1.4980 (estimated) |
Optical rotation | [α]D16 -3.6° (10.4% solution in 1:1 alcohol:chloroform) |
Chemical Properties and Stability
Isopimaric acid exhibits stability characteristics typical of organic acids. The compound remains stable for up to one year when stored properly in its solid form . Solutions prepared in dimethyl sulfoxide (DMSO) can maintain stability for approximately three months when stored at -20°C . The carboxylic acid group confers acidic properties to the molecule, with a predicted pKa value of approximately 4.0 ± 0.60 .
Solubility Profile
Isopimaric acid demonstrates limited solubility in aqueous media but dissolves readily in organic solvents. In DMSO, it exhibits solubility of approximately 26 mg/mL, making this solvent suitable for preparing stock solutions for biological assays and experimental procedures . The compound's hydrophobic nature, attributed to its polycyclic structure and limited polar functional groups, explains its poor water solubility but favorable solubility in organic solvents.
Natural Sources and Biosynthesis
Isopimaric acid occurs naturally in several conifer species and is particularly abundant in trees belonging to the Pinus genus. The compound has been successfully isolated from various plant tissues, including the immature cones of Pinus nigra (Arnold) through bioassay-guided fractionation techniques .
Biosynthetic Pathway
The biosynthesis of isopimaric acid follows the terpene biosynthetic pathway common to many plant secondary metabolites. The initial precursor for the synthesis is geranylgeranyl diphosphate (GGPP), which undergoes cyclization catalyzed by a specialized diterpene synthase enzyme located in the chloroplast . Following cyclization, the intermediate compound undergoes oxidation by a cytochrome P450 enzyme, specifically CYP720B4, to yield the final isopimaric acid product .
Research on heterologous expression of the isopimaric acid pathway has demonstrated that both the cyclization and oxidation steps are crucial for the formation of the compound. Scientists have successfully expressed this pathway in Nicotiana benthamiana leaves, achieving production levels of 45-55 μg/g plant dry weight four days after infiltration with modified enzymes . This biotechnological approach offers a sustainable alternative for isopimaric acid production compared to traditional extraction methods from conifer sources.
Pharmacological Activities
Isopimaric acid exhibits a diverse array of pharmacological activities that make it a compound of interest for various therapeutic applications. These biological effects span multiple physiological systems and demonstrate the versatility of this naturally occurring molecule.
Antimicrobial Activity
One of the most well-documented biological activities of isopimaric acid is its antimicrobial effect, particularly against resistant bacterial strains. Studies have demonstrated that isopimaric acid exhibits significant inhibitory activity against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, which pose serious clinical challenges due to their resistance to conventional antibiotics .
In vitro evaluations have determined the minimum inhibitory concentrations (MICs) of isopimaric acid against these resistant bacterial strains to range between 32-64 μg/mL . This activity is comparable to that of abietic acid, another resin acid with established antibacterial properties . The mechanism of action for this antimicrobial activity may involve disruption of bacterial cell membranes, though the exact molecular interactions remain under investigation.
Neurological Effects
Isopimaric acid demonstrates notable effects on the central nervous system, with particular benefits observed in models of neurological disorders. Research has shown that the compound can improve both spatial and non-spatial memory in Alzheimer's disease mouse models, suggesting potential applications in cognitive enhancement therapies .
Additionally, isopimaric acid has been documented to significantly improve motor function in rat models of spinal cord injury . This neuroprotective and neurorestorative activity positions the compound as a potential therapeutic agent for neurological trauma and degenerative conditions affecting motor function.
Ion Channel Modulation
A key mechanism underlying many of isopimaric acid's physiological effects is its ability to modulate ion channels, particularly potassium channels. At concentrations of approximately 10 μM, isopimaric acid activates BK (large-conductance calcium-activated potassium) channels in HEK293 cells . This channel modulation may contribute to the compound's effects on neuronal excitability and vascular tone.
Furthermore, isopimaric acid reduces hyperactivity in spontaneously active auditory networks with an EC50 value of 7.8 μM . This activity suggests potential applications in conditions characterized by neuronal hyperexcitability, such as certain seizure disorders or tinnitus.
Other Pharmacological Activities
Beyond its antimicrobial and neurological effects, isopimaric acid exhibits several other pharmacological activities that broaden its therapeutic potential:
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Antihypertensive effects, likely mediated through vascular smooth muscle relaxation
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Antitumor properties, though the mechanisms require further elucidation
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Hypocholesterolemic activity, suggesting potential applications in lipid management
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Plant growth promotion, particularly in rice seedlings, demonstrating activity comparable to established plant growth regulators
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties of isopimaric acid is essential for evaluating its potential as a therapeutic agent. Recent research has employed sophisticated analytical techniques to characterize the compound's behavior in living organisms.
Analytical Methods for Detection
A validated LC-MS/MS approach has been developed for the quantification of isopimaric acid in rat plasma samples . This method employs an Agilent HC-C18 column (250 mm × 4.6 mm, 5 μm) with isocratic elution using a mobile phase composed of methanol and 0.5% formic acid (91:9, v/v) at a flow rate of 1 mL/min . Quantification is achieved through ion monitoring at m/z 301.2 [M-H]⁻, with internal standards assessed at m/z 455.3 [M-H]⁻ .
Pharmacokinetic Parameters
Pharmacokinetic analyses following both oral and intravenous administration in rats have revealed several important characteristics of isopimaric acid's in vivo behavior. Notably, the compound undergoes secondary absorption following oral administration, suggesting complex absorption kinetics potentially influenced by enterohepatic recirculation .
The bioavailability of isopimaric acid varies with dosage. At oral doses of 50 mg/kg and 100 mg/kg, absolute bioavailability values were determined to be 11.9% and 17.5%, respectively . These relatively modest bioavailability values suggest that substantial first-pass metabolism or limited absorption may affect the compound's systemic availability following oral administration.
Biotechnological Production
Traditional isolation of isopimaric acid from plant sources faces challenges related to sustainability, yield variability, and extraction efficiency. Consequently, biotechnological approaches for isopimaric acid production have emerged as promising alternatives.
Heterologous Expression Systems
Researchers have successfully implemented heterologous expression of the isopimaric acid biosynthetic pathway in Nicotiana benthamiana leaves . This approach involves the transient expression of key enzymes required for isopimaric acid synthesis, including those responsible for the production of geranylgeranyl diphosphate precursors, the diterpene synthase enzyme, and the cytochrome P450 oxidase (CYP720B4) that catalyzes the final oxidation step .
Enhancement of productivity has been achieved by expressing rate-limiting steps in the pathway, resulting in a three-fold increase in the accumulation of both the intermediate isopimaradiene and the final product isopimaric acid . Modifications to the transmembrane helix of CYP720B4 and the addition of chloroplast targeting peptides have further optimized the expression system, enabling the accumulation of 45-55 μg/g plant dry weight of isopimaric acid within four days of infiltration .
Advantages of Biotechnological Production
The heterologous production of isopimaric acid offers several advantages over traditional extraction methods:
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Sustainable production independent of natural plant sources
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Potential for standardized yields with consistent quality
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Reduced environmental impact compared to harvesting conifer trees
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Possibility for metabolic engineering to enhance productivity or modify the compound structure
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Light-driven biosynthesis when the pathway is localized to chloroplasts, coupling production directly to photosynthesis
Supplier | Product Number | Purity | Package Size | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | I6783 | ≥98% (GC) | 5 mg | $144 | 2024-03-01 |
Sigma-Aldrich | I6783 | ≥98% (GC) | 25 mg | $555 | 2024-03-01 |
TRC | I821940 | Not specified | 100 mg | $1,390 | 2021-12-16 |
American Custom Chemicals | BIO0000469 | 95.00% | 100 mg | $1,963.50 | 2021-12-16 |
AK Scientific | 9582AF | Not specified | 5 mg | $320 | 2021-12-16 |
These pricing data indicate that isopimaric acid commands a premium in the research chemicals market, likely due to limited production scales and specialized extraction or synthesis requirements .
Future Research Directions and Applications
The diverse biological activities of isopimaric acid suggest numerous avenues for future research and potential applications across multiple fields.
Therapeutic Development
The antimicrobial activity of isopimaric acid against resistant bacterial strains warrants further investigation, particularly in the context of growing antibiotic resistance. Structure-activity relationship studies could potentially identify derivatives with enhanced antimicrobial potency or selectivity .
Similarly, the compound's neurological effects, including memory enhancement and motor function improvement, position it as a candidate for development in neurodegenerative disease therapies . Further research into mechanisms of action and targeted delivery systems could advance these applications.
Agricultural Applications
The observed plant growth promotion effects of isopimaric acid on rice seedlings suggest potential applications in agriculture . Additional research examining effects on diverse crop species, optimal application methods, and safety profiles could establish isopimaric acid as a natural plant growth regulator.
Biotechnological Innovations
Advances in metabolic engineering and synthetic biology present opportunities to enhance the biotechnological production of isopimaric acid. Future research might focus on optimizing production strains, improving yields through pathway engineering, and developing continuous production systems .
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